4-(1-Methylethyl)phenyl 3-methylbenzoate

説明

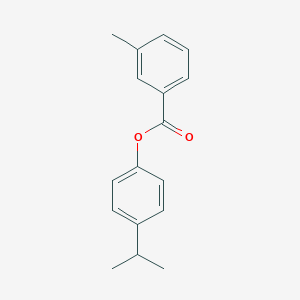

4-(1-Methylethyl)phenyl 3-methylbenzoate is a benzoate ester featuring a 3-methyl-substituted benzoyl group and a 4-isopropylphenyl ester moiety. Its molecular formula is C₁₇H₁₈O₂, with a molecular weight of 254.32 g/mol. Structurally, the compound combines steric bulk from the isopropyl group at the para position of the phenyl ring with the electron-donating methyl group at the meta position of the benzoate backbone.

特性

分子式 |

C17H18O2 |

|---|---|

分子量 |

254.32g/mol |

IUPAC名 |

(4-propan-2-ylphenyl) 3-methylbenzoate |

InChI |

InChI=1S/C17H18O2/c1-12(2)14-7-9-16(10-8-14)19-17(18)15-6-4-5-13(3)11-15/h4-12H,1-3H3 |

InChIキー |

AWYMMPOIANWWOU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C(C)C |

正規SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C(C)C |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Variations

The compound’s key distinguishing features are its 3-methylbenzoate core and 4-isopropylphenyl ester group. Comparisons with structurally related esters highlight the impact of substituent position and type:

Table 1: Structural Comparison of Benzoate Esters

Key Observations :

- Electron Effects : The 3-methyl group on the benzoate ring is electron-donating, which may stabilize the ester bond compared to electron-withdrawing groups (e.g., bromine in bromopropylate) .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Solubility: Phenyl esters (e.g., phenyl 3,4-diaminobenzoate) typically exhibit lower water solubility than alkyl esters (e.g., methyl 4-tert-butylbenzoate) due to aromatic hydrophobicity .

- Melting Point : Bulky substituents like isopropyl may increase melting points compared to linear alkyl chains, as seen in bromopropylate (mp: ~45–50°C) .

Analytical and Theoretical Insights

- Impurity Profiling : emphasizes rigorous impurity control in pharmaceuticals, suggesting that analogous quality assessments would apply to the target compound during synthesis .

- Computational Studies : employed DFT methods (B3LYP/6-31G(d,p)) to analyze triazolone derivatives. Similar approaches could predict the target’s electronic properties (e.g., HOMO-LUMO gap) and reactivity relative to analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。